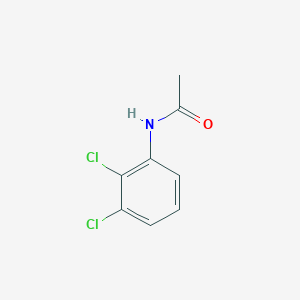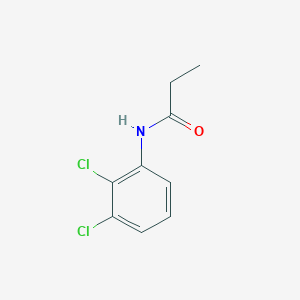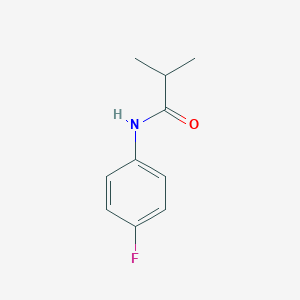![molecular formula C14H12N2O2S B185280 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-02-8](/img/structure/B185280.png)
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C14H12N2O2S . It is a derivative of toluene and contains a sulfonyl functional group .
Molecular Structure Analysis
The molecular structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringCc1ccc(cc1)S(=O)(=O)n2ccc3cccnc23 . This indicates that the molecule contains a toluene moiety (Cc1ccc(cc1)) and a sulfonyl group (S(=O)(=O)), attached to a pyrrolo[2,3-b]pyridine ring (n2ccc3cccnc23). Physical And Chemical Properties Analysis
The molecular weight of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is 272.32 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its tosyl group is a good leaving group, which makes it a precursor for various nucleophilic substitution reactions . It can be used to synthesize complex molecules, including natural products and pharmaceuticals, by introducing various functional groups at the pyridine moiety.
Medicinal Chemistry
In medicinal chemistry, 1-Tosyl-1H-pyrrolo[2,3-b]pyridine is utilized for the synthesis of compounds with potential biological activities. It’s a key starting material for creating molecules that may exhibit antimicrobial, anti-inflammatory, or antiviral properties .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its pyridine ring can act as an electron-deficient unit, making it suitable for constructing conjugated systems for electronic materials .
Catalysis
Researchers have explored the use of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine in catalysis. Its sulfonyl group can be a part of catalysts that facilitate various chemical transformations, including oxidation and reduction reactions .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound are investigated for their potential use as herbicides or pesticides. The structural flexibility allows for the optimization of bioactive compounds against a range of agricultural pests .
Environmental Science
The compound’s derivatives can be applied in environmental science, particularly in the detection and removal of pollutants. Its modified forms can be part of sensors or absorbents that capture toxic substances from the environment .
Bioconjugation
1-Tosyl-1H-pyrrolo[2,3-b]pyridine: can be used in bioconjugation techniques. Its tosyl group can react with amines or alcohols present on biomolecules, allowing for the attachment of probes or drugs to proteins or nucleic acids .
Photodynamic Therapy
Lastly, the compound’s derivatives are being studied for their use in photodynamic therapy. By incorporating light-activated groups, researchers aim to develop agents that can generate reactive oxygen species to target cancer cells .
Safety and Hazards
1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Wirkmechanismus
Target of Action
It is essential to note that this compound exhibits kinase inhibitory activity, particularly on kinases involved in cellular signaling pathways . Kinases play a crucial role in regulating cell growth, proliferation, and survival, making them attractive targets for drug development.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. For 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, understanding its behavior under different conditions is crucial for optimizing therapeutic outcomes.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZZTVUYQKEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363174 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348640-02-8 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights about the structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be derived from the study on its 5-bromo derivative?
A: While the provided research article [] focuses specifically on the synthesis, crystal structure, and DFT study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine, it offers valuable insights into the parent compound, 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


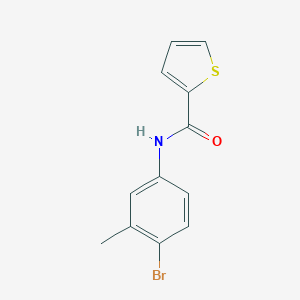

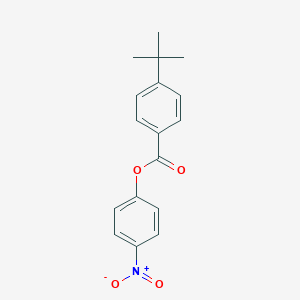
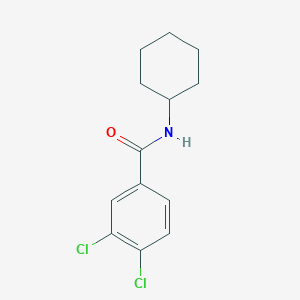
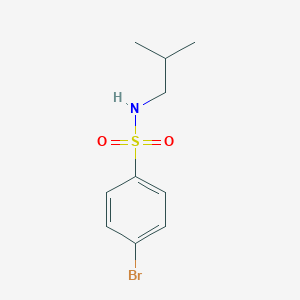
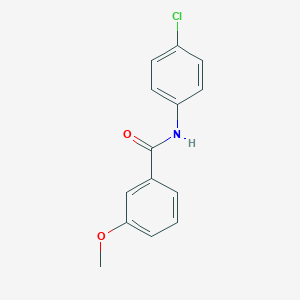
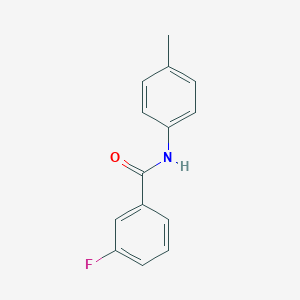
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)

